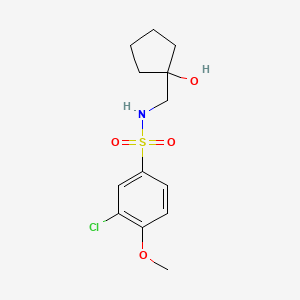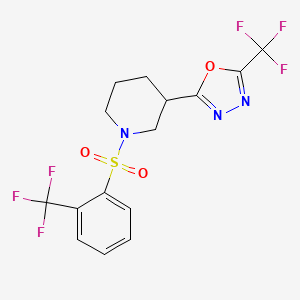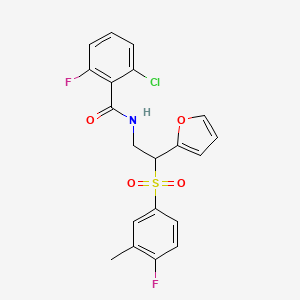
3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For compounds similar to “3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide,” a multi-step synthesis process might be employed, starting with the synthesis of the benzenesulfonamide core followed by successive functionalization with the methoxy and hydroxycyclopentylmethyl groups, and finally introducing the chloro substituent. The synthesis process requires careful consideration of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity of the final product (Pu et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group attached to an aromatic ring, which significantly influences their chemical behavior and reactivity. The addition of substituents like chloro, methoxy, and hydroxycyclopentylmethyl groups can further impact the compound's electronic properties, steric hindrance, and overall molecular geometry, affecting its potential interactions and reactivity patterns. Crystallographic studies and computational modeling play a crucial role in understanding the three-dimensional structure and electronic distribution within molecules like “3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide,” facilitating insights into their chemical properties and reactivity (Rodrigues et al., 2015).
科学的研究の応用
Synthesis and Organic Chemistry Applications N-chloro-N-methoxybenzenesulfonamide serves as a versatile chlorinating agent, enabling the efficient chlorination of a wide array of organic substrates, such as 1,3-diketones, β-keto esters, and phenols, yielding chlorinated products in good to high yields (Xiao-Qiu Pu et al., 2016). This highlights the utility of such compounds in organic synthesis, offering a straightforward approach to introducing chloro groups into molecules, which is crucial for further chemical transformations or enhancing biological activity.
Antifungal and Anti-HIV Activities Sulfonamide derivatives have been synthesized and evaluated for their potential antifungal and anti-HIV activities. Novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides exhibited promising results in vitro, indicating the potential of sulfonamide-based compounds in developing new therapeutic agents for these diseases (M. Zareef et al., 2007).
Photodynamic Therapy for Cancer Treatment Research into new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential for photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit high singlet oxygen quantum yield, a key factor for the effectiveness of PDT, suggesting their utility in treating cancer through light-induced mechanisms (M. Pişkin et al., 2020).
Antitumor and Gene Expression Studies The antitumor activities of sulfonamide derivatives, including those similar to "3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide," have been extensively studied. For example, compounds have been identified as potent cell cycle inhibitors with promising applications in cancer therapy, highlighting the role of sulfonamides in medicinal chemistry and drug development (T. Owa et al., 2002).
特性
IUPAC Name |
3-chloro-N-[(1-hydroxycyclopentyl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-19-12-5-4-10(8-11(12)14)20(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNVEUKEDTVZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((1-hydroxycyclopentyl)methyl)-4-methoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)


![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)

![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)
![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![(E)-4-[3-(4-tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B2487438.png)
![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)